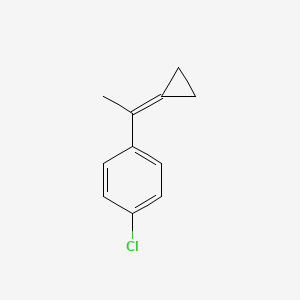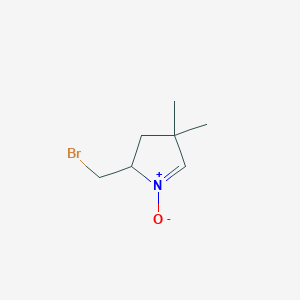
2-(Bromomethyl)-4,4-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is a heterocyclic compound with a unique structure that includes a bromomethyl group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide typically involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminomethyl derivative, while oxidation might produce a corresponding oxo derivative.
Applications De Recherche Scientifique
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various modifications and interactions with biological molecules. This reactivity can be harnessed in drug design to target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2-(Iodomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 4,4-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
922142-82-3 |
|---|---|
Formule moléculaire |
C7H12BrNO |
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-6(4-8)9(10)5-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YTIVGCBMJJVDHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC([N+](=C1)[O-])CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
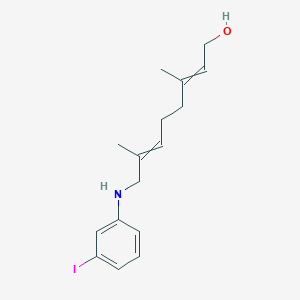
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
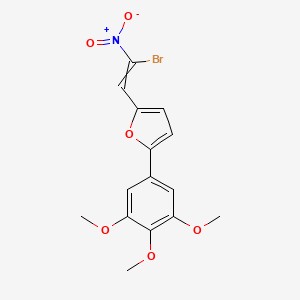
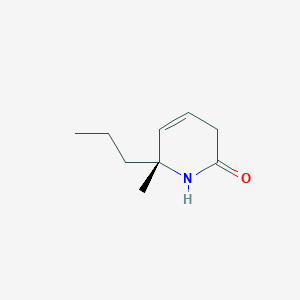
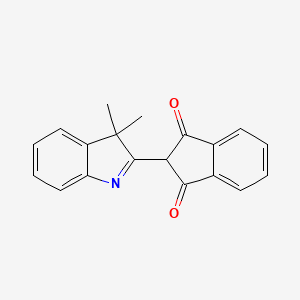
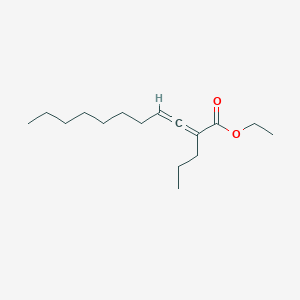
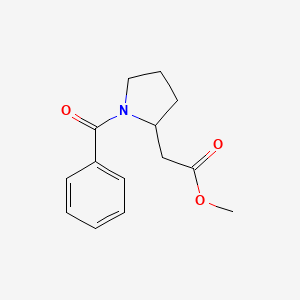

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
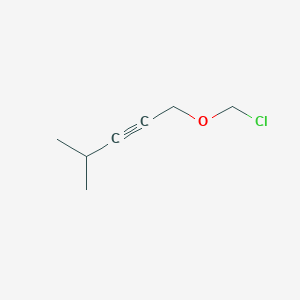
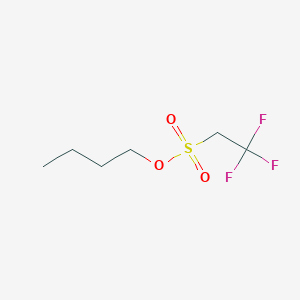
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
